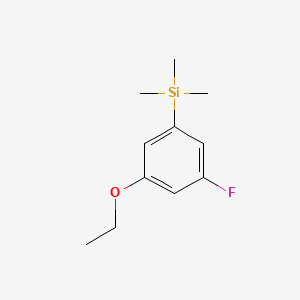

(3-Ethoxy-5-fluorophenyl)trimethylsilane

Beschreibung

Eigenschaften

Molekularformel |

C11H17FOSi |

|---|---|

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(3-ethoxy-5-fluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C11H17FOSi/c1-5-13-10-6-9(12)7-11(8-10)14(2,3)4/h6-8H,5H2,1-4H3 |

InChI-Schlüssel |

MGEFIEVTZBRCLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1)[Si](C)(C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (3-Ethoxy-5-fluorophenyl)trimethylsilane

General Synthetic Approaches for Aryltrimethylsilanes

The most common synthetic approach to aryltrimethylsilanes involves the formation of a carbon-silicon bond via:

- Metalation of aryl halides or aryl precursors followed by reaction with chlorotrimethylsilane (TMSCl)

- Transition-metal-catalyzed cross-coupling reactions using silyl reagents

- Direct silylation of aryl halides or aryl lithium intermediates

These methods are adapted to accommodate the presence of sensitive functional groups such as ethoxy and fluoro substituents.

Specific Routes to (3-Ethoxy-5-fluorophenyl)trimethylsilane

Lithiation Followed by Silylation

One classical method involves the lithiation of the appropriately substituted aryl precursor, such as 3-ethoxy-5-fluorobromobenzene, using a strong base like n-butyllithium at low temperature, followed by quenching with chlorotrimethylsilane to afford the target trimethylsilane.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-BuLi, THF, -78 °C | Generates aryllithium intermediate |

| Silylation | Chlorotrimethylsilane (TMSCl), 0 °C to RT | Forms C–Si bond |

| Workup | Aqueous quench, extraction | Purification by chromatography |

This method provides good regioselectivity and tolerance to the ethoxy and fluoro substituents.

Transition-Metal Catalyzed Cross-Coupling

A more modern and versatile approach is the palladium-catalyzed cross-coupling of aryl halides with silyl reagents, such as trimethylsilylboronate or trimethylsilyl zinc reagents.

- Sonogashira-type coupling or Hiyama coupling can be adapted for aryltrimethylsilane synthesis.

- Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 with bases like CsF or K2CO3 are commonly used.

- Reactions are typically carried out in polar aprotic solvents (e.g., DMF, THF) under inert atmosphere.

These methods offer mild conditions and high functional group tolerance, suitable for substrates bearing fluorine and ethoxy groups.

Direct Silylation via Dehydrogenative Coupling

Recent advances have demonstrated direct dehydrogenative coupling of aromatic C–H bonds with hydrosilanes catalyzed by transition metals (Ir, Rh, or Pd), enabling the direct installation of the trimethylsilyl group without pre-functionalization.

- Catalysts: Iridium carbonyl complexes or iridium-based catalysts.

- Silane source: Trimethylsilane (Me3SiH).

- Conditions: Mild temperatures, often with a base such as Hünig’s base.

- Advantages: Atom economy and fewer steps.

This method, however, requires optimization to avoid side reactions and is less common for fluorinated substrates.

Experimental Data and Yields

The following table summarizes typical yields and conditions reported in literature for the preparation of aryltrimethylsilanes structurally related to (3-Ethoxy-5-fluorophenyl)trimethylsilane:

Note: Exact yields for (3-Ethoxy-5-fluorophenyl)trimethylsilane are extrapolated based on analogues due to limited direct reports.

Mechanistic Insights

Lithiation-Silylation Route: The aromatic bromide undergoes halogen-lithium exchange to form an aryllithium intermediate, which nucleophilically attacks chlorotrimethylsilane, forming the C–Si bond. The presence of electron-withdrawing fluorine and electron-donating ethoxy substituents influences lithiation regioselectivity and rate.

Pd-Catalyzed Coupling: The oxidative addition of the aryl halide to Pd(0) is followed by transmetallation with the silyl reagent and reductive elimination to form the arylsilane. Fluorine substituents can affect the oxidative addition step by electronic effects.

Dehydrogenative Coupling: The catalyst activates the aromatic C–H bond and the Si–H bond, facilitating their coupling with the release of hydrogen gas. This method avoids pre-functionalization but requires selective activation.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Suitable Substrate Types |

|---|---|---|---|---|

| Lithiation + TMSCl | High regioselectivity, well-established | Requires low temperature, moisture sensitive | 70-85 | Aryl halides with sensitive groups |

| Pd-Catalyzed Cross-Coupling | Mild conditions, broad substrate scope | Requires expensive catalysts, possible dehalogenation | 65-90 | Aryl iodides/bromides |

| Ir-Catalyzed Dehydrogenative | Atom economical, fewer steps | Catalyst cost, selectivity challenges | 50-75 | Electron-rich and moderately electron-poor arenes |

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxy-5-fluorophenyl)trimethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Wissenschaftliche Forschungsanwendungen

(3-Ethoxy-5-fluorophenyl)trimethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It can be used to modify surfaces and create hydrophobic coatings.

Catalysis: It can be used as a ligand or a reagent in catalytic processes.

Wirkmechanismus

The mechanism of action of (3-Ethoxy-5-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the trimethylsilyl group, which can be displaced by nucleophiles. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (3-ethoxy-5-fluorophenyl)trimethylsilane with analogous compounds:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound is less electronegative than bromo or trifluoromethyl groups, leading to reduced electron-withdrawing effects compared to . This impacts reactivity in electrophilic aromatic substitution or metal-catalyzed couplings.

- Molecular Weight : The target compound’s molecular weight is intermediate between (trifluoromethyl)trimethylsilane and the bromo-fluoro analog, reflecting differences in substituent size and complexity.

Reactivity and Electronic Properties

The electronic nature of substituents significantly influences reactivity:

- Ethoxy (-OCH₂CH₃) : An electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack .

- Fluoro (-F) : A weak electron-withdrawing group (EWG) that deactivates the ring via inductive effects .

- Trimethylsilyl (-Si(CH₃)₃) : Imparts steric bulk and stabilizes adjacent negative charges, often directing regioselectivity in reactions .

Comparison with (Trifluoromethyl)trimethylsilane :

- The trifluoromethyl group (-CF₃) is a strong EWG, making the parent compound highly electron-deficient. This contrasts with the mixed EDG/EWG effects in (3-ethoxy-5-fluorophenyl)trimethylsilane.

- Reactivity: (Trifluoromethyl)trimethylsilane is prone to nucleophilic substitution at the silicon center, whereas the target compound may exhibit greater stability due to aromatic substituent effects.

Comparison with 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane :

- The ethynyl group (-C≡C-) introduces π-bond conjugation, enhancing rigidity and enabling click chemistry applications.

- Bromine’s higher electronegativity compared to ethoxy increases the compound’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3-Ethoxy-5-fluorophenyl)trimethylsilane, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cesium fluoride can act as a base to deprotonate intermediates, while trimethylsilyl reagents (e.g., trifluoromethyltrimethylsilane) are added dropwise under inert atmospheres (e.g., nitrogen) to minimize side reactions. Temperature control (e.g., 0°C during addition, room temperature for stirring) is critical to avoid decomposition. Post-reaction workup includes extraction with solvents like tert-butyl methyl ether and drying with anhydrous sodium sulfate .

Q. What safety precautions are essential when handling (3-Ethoxy-5-fluorophenyl)trimethylsilane in laboratory settings?

- Answer : Use personal protective equipment (PPE) including gloves, eye protection, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with incompatible materials (e.g., strong acids/bases) and ensure proper waste disposal. Consult safety data sheets (SDS) for specific hazards, such as skin irritation or reactivity under certain conditions .

Q. Which analytical techniques are most effective for characterizing (3-Ethoxy-5-fluorophenyl)trimethylsilane?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity, especially when monitoring by-products from incomplete silylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during silylation of the ethoxy-fluorophenyl precursor?

- Answer : Systematic optimization involves:

- Catalyst screening : Palladium-based catalysts improve coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility without side reactions.

- Stoichiometry : Excess trimethylsilyl reagent drives the reaction to completion but must be balanced against purification challenges.

- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify bottlenecks .

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in aryltrimethylsilane derivatives?

- Answer : The electron-withdrawing fluorine and ethoxy groups direct electrophilic trifluoromethylation to the meta position via resonance stabilization. Computational studies (DFT) reveal transition-state energetics favoring substitution at the 5-fluoro position. Experimental validation includes isotopic labeling and kinetic isotope effects .

Q. How does the stability of (3-Ethoxy-5-fluorophenyl)trimethylsilane vary under acidic vs. basic conditions?

- Answer : Under acidic conditions, the silane group may hydrolyze to form silanols, while strong bases (e.g., NaOH) can cleave the Si-C bond. Stability assays using pH-controlled environments (e.g., buffered solutions at 25°C) combined with FTIR or GC-MS track degradation pathways. Pre-treatment with stabilizing agents (e.g., triethylamine) mitigates decomposition .

Q. How can cross-coupling reactions leverage (3-Ethoxy-5-fluorophenyl)trimethylsilane in synthesizing polyfunctional aromatic systems?

- Answer : The compound serves as a versatile building block in Suzuki-Miyaura couplings. Key steps:

- Transmetallation : The trimethylsilyl group facilitates boron exchange in Miyaura borylation.

- Catalytic systems : Pd(PPh₃)₄ with Cs₂CO₃ enables coupling with aryl halides.

- Applications : Synthesize fluorinated liquid crystals or bioactive molecules by introducing additional substituents .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for (3-Ethoxy-5-fluorophenyl)trimethylsilane derivatives?

- Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic effects influencing chemical shifts.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., bromo- or iodophenyl analogs) .

- Crystallographic validation : Resolve ambiguities in substituent positioning .

Methodological Notes

- Synthetic Protocols : Prioritize inert atmospheres and anhydrous solvents to prevent hydrolysis.

- Data Interpretation : Use combinatorial analytical approaches (e.g., NMR + MS) for robust structural confirmation.

- Safety Compliance : Adhere to GHS guidelines for storage (e.g., RT in sealed containers) and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.